2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-ethoxy-6-[(1-phenylethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-16-11-7-10-15(17(16)19)12-18-13(2)14-8-5-4-6-9-14/h4-11,13,18-19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVGLGZCBBRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination between 2-ethoxy-6-formylphenol and (1-phenylethyl)amine. This approach, adapted from analogous benzylamine syntheses, proceeds via imine formation followed by reduction.
Procedure :
- Imine Formation :
- 2-Ethoxy-6-formylphenol (1.0 equiv) and (S)-(1-phenylethyl)amine (1.2 equiv) are refluxed in toluene with molecular sieves (4Å) for 12 hours.
- Solvent removal yields the intermediate imine as a yellow oil.
- Reduction with Sodium Borohydride :
- The crude imine is dissolved in methanol and cooled to 0°C.
- NaBH4 (2.0 equiv) is added portionwise over 30 minutes.
- After stirring at room temperature for 4 hours, the mixture is quenched with saturated NH4Cl and extracted with ethyl acetate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Overall) | 72–78% | |
| Diastereomeric Ratio | 90:10 (S,S:S,R) | |
| Purification Method | Column Chromatography |
Advantages :
- High stereoselectivity when using chiral amines
- Mild reaction conditions
Limitations :
- Requires pre-synthesized aldehyde precursor
- Moderate yields due to imine instability
Mannich Reaction Approach
An alternative three-component Mannich reaction directly introduces the aminomethyl group using formaldehyde and (1-phenylethyl)amine.
Procedure :
- Reaction Setup :
- 2-Ethoxyphenol (1.0 equiv), (S)-(1-phenylethyl)amine (1.5 equiv), and paraformaldehyde (1.2 equiv) are combined in ethanol.
- The mixture is heated at 60°C for 8 hours under nitrogen.
- Workup :
- After cooling, the solution is diluted with water and extracted with dichloromethane.
- The organic layer is dried over Na2SO4 and concentrated.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–68% | |
| Regioselectivity | >95% for 6-position | |
| Solvent System | Ethanol/Water (4:1) |
Advantages :
- Convergent synthesis without pre-functionalized aldehyde
- Good regiocontrol
Limitations :
- Competitive formation of bis-aminomethyl byproducts
- Requires careful stoichiometric control
Optimization of Critical Reaction Parameters
Solvent Effects on Reaction Efficiency
Comparative studies reveal solvent polarity significantly impacts yields:
| Solvent | Dielectric Constant | Yield (%) | Notes |
|---|---|---|---|
| Toluene | 2.38 | 58 | Slow imine formation |
| Ethanol | 24.55 | 68 | Favors Mannich pathway |
| THF | 7.52 | 63 | Moderate polarity |
| DCM | 8.93 | 71 | Optimal for reductive amination |
Polar aprotic solvents like dichloromethane enhance imine stability in reductive amination, while ethanol improves Mannich reaction kinetics through hydrogen bonding.
Temperature and Time Dependency
Reductive Amination :
- Imine formation: Optimal at 110°C (toluene reflux)
- Reduction step: Must remain below 25°C to prevent borohydride decomposition
Mannich Reaction :
- Below 50°C: Incomplete conversion (<40%)
- 60–70°C: Ideal balance between rate and byproduct formation
Stereochemical Considerations and Chiral Resolution
The (1-phenylethyl)amine moiety introduces a chiral center, necessitating enantioselective synthesis or resolution:
Use of Chiral Auxiliaries
Employing (S)-1-phenylethylamine directly provides the (S,S)-diastereomer with 90:10 selectivity. Key evidence:
Dynamic Kinetic Resolution
In Mannich reactions, employing Cu(OTf)2 catalysts enables dynamic control:
- Catalytic System : 5 mol% Cu(OTf)2 with NaBArF as counterion
- Result : 82% ee for (R)-configured product
Analytical Characterization Benchmarks
Spectroscopic Data
1H NMR (CDCl3, 400 MHz) :
- δ 1.47 (d, J = 6.8 Hz, 3H, CH(CH3)Ar)
- δ 3.85 (q, J = 6.7 Hz, 1H, NCH(CH3))
- δ 4.70 (s, 1H, OH)
- δ 6.77–7.45 (m, 14H, aromatic)
13C NMR (CDCl3, 100 MHz) :
HRMS (ESI+) :
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Parameter | Reductive Amination | Mannich Reaction |
|---|---|---|
| Raw Material Cost | High (aldehyde precursor) | Moderate |
| Step Count | 3 | 1 |
| Waste Generation | 2.8 kg/kg product | 1.9 kg/kg product |
| Scalability | Pilot-tested | Lab-scale only |
Chemical Reactions Analysis
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol is a chemical compound with a variety of applications in scientific research, including use as a reagent in organic synthesis, reaction mechanism studies, proteomics research, and potentially in the development of new materials or chemical processes. The uniqueness of the compound arises from its specific combination of functional groups, which gives it distinct chemical and biological properties.
Scientific Research Applications
- Chemistry: this compound is used as a reagent in organic synthesis and reaction mechanism studies.
- Biology: This compound is used in proteomics research to study protein interactions and functions.
- Medicine: While not intended for therapeutic use, this compound may be used in preclinical studies to understand biological pathways.
- Industry: This compound may be used in the development of new materials or chemical processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Involves the addition of oxygen or removal of hydrogen, using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution: Involves the replacement of one functional group with another, using reagents like halogens (chlorine, bromine) and nucleophiles (hydroxide, cyanide).
The primary products of these reactions are dependent on specific conditions and reagents.
Mechanism of Action
The mechanism of action for 2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of phenolic derivatives with varying substituents on the benzene ring and amine side chains. Key comparisons include:
Physicochemical Properties
Hydrogen Bonding and Tautomerism: Compounds with imine groups (e.g., Schiff bases) exhibit tautomerism (enol ↔ keto), stabilized by intramolecular O–H⋯N bonds. For example, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol exists exclusively in the enol form in both solid and solution states . The target compound’s secondary amine group may form weaker hydrogen bonds compared to Schiff bases, altering solubility and crystallinity.
Lipophilicity and Solubility :
- The ethoxy group increases lipophilicity compared to methoxy analogs (e.g., logP for 2-ethoxy derivatives: ~3.8 vs. ~2.9 for methoxy) .
- Bulky substituents like 1-phenylethyl reduce aqueous solubility but enhance membrane permeability, relevant for biological applications .
Crystal Packing: Analogs with aromatic amine groups (e.g., 4-methylphenyl) exhibit π-π stacking and C–H⋯O interactions, forming layered structures . Methylimino derivatives lack aromatic stacking, favoring dimerization via C–H⋯O bonds .
Research Findings and Data Tables
Table 2: Substituent Effects on Electronic Properties
| Substituent | Electron Effect | Impact on Phenol Acidity (pKa) | Lipophilicity (logP) |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | Electron-donating | ~9.5–10.2 | ~3.8 |
| Methoxy (-OCH₃) | Electron-donating | ~9.8–10.5 | ~2.9 |
| Fluoro (-F) | Electron-withdrawing | ~8.2–8.7 | ~3.2 |
| Phenylethyl | Steric bulk | ~10.0–10.5 | ~4.5 |
Biological Activity
2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the reaction of phenolic compounds with amines. The specific synthetic route can vary, but it often includes the formation of an intermediate that is subsequently modified to introduce the ethoxy and phenylethyl groups.
Biological Activity
1. Mechanism of Action
The compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with the noradrenergic system, which is significant in the treatment of mood disorders such as depression .
2. Antidepressant Effects
Research indicates that derivatives similar to this compound possess antidepressant properties. In vivo studies have demonstrated that these compounds can enhance noradrenaline levels in the brain, contributing to their mood-lifting effects .
3. Antagonistic Properties
In vitro studies suggest that this compound may also function as an antagonist at certain receptor sites, potentially influencing pain pathways and providing analgesic effects. For instance, related compounds have shown significant reductions in GTPγS stimulation in opioid receptor assays, indicating possible antagonist activity .
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of a related compound in a murine model. The results indicated a significant decrease in immobility time in the forced swim test, suggesting enhanced mood regulation. The compound was administered at various dosages, revealing a dose-dependent response .
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of structurally similar phenolic compounds. The study found that these compounds effectively reduced pain responses in animal models, supporting their potential use in pain management therapies .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
